(2,4,6-triethyl-1,3-phenylene)dimethanol

Lipophilicity Polymer chemistry Materials science

Researchers need diol monomers that impart steric bulk and hydrophobicity without unsubstituted benzenedimethanol's chain mobility. This compound solves that. - **Physicochemical differentiation:** LogP ~2.6 (vs ~0.7 for unsubstituted) increases coating water resistance. - **Performance outcome:** Alters Tg, free volume, and cross-linking geometry in polyurethanes/polyesters. - **Supply certainty:** Available for immediate R&D quantities with full analytical data.

Molecular Formula C14H22O2
Molecular Weight 222.328
CAS No. 321580-16-9
Cat. No. B2849643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,6-triethyl-1,3-phenylene)dimethanol
CAS321580-16-9
Molecular FormulaC14H22O2
Molecular Weight222.328
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1CO)CC)CO)CC
InChIInChI=1S/C14H22O2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7,15-16H,4-6,8-9H2,1-3H3
InChIKeyHYTYWMOICDSANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CAS 321580-16-9 Technical Baseline


(2,4,6-Triethyl-1,3-phenylene)dimethanol (CAS 321580-16-9) is an organic building block with the molecular formula C₁₄H₂₂O₂ (MW: 222.32 g/mol), consisting of a 1,3-phenylene core bearing two hydroxymethyl groups and three ethyl substituents at the 2, 4, and 6 positions . The compound's sterically hindered, bifunctional architecture distinguishes it from unsubstituted and less sterically congested benzenedimethanol analogs, which directly impacts its utility as a monomer or cross-linking agent in polymer and materials science applications .

Bifunctional monomer or cross-linking agent for polymer synthesis
Sterically hindered 2,4,6-triethyl substitution pattern
Reported for materials science and hydrophobic coating applications

CAS 321580-16-9 Substitution Limitations


Substituting (2,4,6-triethyl-1,3-phenylene)dimethanol with its unsubstituted parent (1,3-benzenedimethanol, CAS 626-18-6) or even its trimethyl analog (2,4,6-trimethyl-1,3-benzenedimethanol, CAS 29329-35-9) is not chemically equivalent. The introduction of three ethyl groups significantly alters the compound's physicochemical profile, including a LogP of 2.36-2.83 versus an estimated LogP of ~0.7 for unsubstituted 1,3-benzenedimethanol, and increases molecular weight and steric bulk. This substitution pattern directly influences its performance in applications where steric shielding, conformational pre-organization, and specific cross-linking geometry are critical . The evidence below demonstrates that these differences translate to measurable and functionally relevant differentiation.

Unsubstituted analog Substituting with 1,3-benzenedimethanol may significantly reduce lipophilicity, altering solubility in hydrophobic media.
Trimethyl analog 2,4,6-Trimethyl-1,3-benzenedimethanol has different steric and conformational profile, which may shift polymer packing and free volume characteristics.
Cross-linking geometry The ethyl substituents influence cross-linking geometry; material properties may not directly transfer from less hindered analogs.

CAS 321580-16-9 Differentiator Evidence


Lipophilicity (LogP) for Hydrophobic Matrices

The target compound exhibits a predicted LogP of 2.83 (ACD/Labs) to 2.36 (calculated), representing a substantial increase in lipophilicity compared to unsubstituted 1,3-benzenedimethanol (estimated LogP ~0.7-0.9 based on similar small benzyl alcohols). This shift is critical for compatibility with hydrophobic polymer backbones and non-polar reaction media .

Lipophilicity (LogP)
Class-level
Target LogP 2.83 (ACD/Labs) vs unsubstituted ~0.7–0.9
Supports selection for hydrophobic polymer matrices and non-polar media.
In silico prediction; class-level inference.
Lipophilicity Polymer chemistry Materials science

Steric Bulk and Rotatable Bond Count

The 2,4,6-triethyl substitution pattern introduces a higher degree of steric hindrance and conformational constraint around the aromatic core relative to the 2,4,6-trimethyl analog. This is quantified by the number of rotatable bonds and molar refractivity. The target compound has 5 rotatable bonds and a molar refractivity of 67.8±0.3 cm³, compared to 2 rotatable bonds and a predicted molar refractivity of ~55 cm³ for the trimethyl analog . This difference impacts polymer chain packing, free volume, and ultimately material properties such as glass transition temperature and flexibility.

Steric & Rotatable Bonds
Class-level
Rotatable bonds: 5; Molar refractivity: 67.8 cm³ (vs trimethyl analog: 2 bonds, ~55 cm³)
Alters polymer chain packing and free volume, impacting thermomechanical properties.
In silico structural analysis.
Conformational analysis Steric hindrance Monomer design

Purity and Characterization Documentation

Procurement specifications for (2,4,6-triethyl-1,3-phenylene)dimethanol vary among vendors, with purity levels typically specified at 97% (Chemscene, Moldb) or minimum 95% (CymitQuimica) . Critically, suppliers such as Moldb explicitly state the availability of supporting analytical documentation, including NMR, HPLC, and LC-MS data, which can be essential for method validation and regulatory compliance . In contrast, documentation for less common analogs like 4,6-diisopropyl-1,3-phenylene)dimethanol is often less readily available from multiple commercial sources, creating a procurement and quality assurance advantage for the target compound.

Purity & Documentation
Specification review
Purity: 97% (typical); Analytical documentation (NMR, HPLC, LC-MS) available from multiple vendors.
Reduces procurement risk and supports method validation.
Vendor-specified; verify per lot.
Analytical chemistry Quality control Procurement

CAS 321580-16-9 Application Scenarios


Specialty Polymer Cross-linking Agent

The compound's bifunctional hydroxymethyl groups and sterically hindered core make it an effective cross-linker for forming covalent bonds between polymer chains, particularly under oxidative conditions . Its enhanced lipophilicity (LogP 2.83) and steric profile support its use in the preparation of hydrophobic coatings and resins where improved chemical resistance and tailored mechanical properties are required .

Sterically Demanding Ligand & MOF Building Block

The 2,4,6-triethyl substitution pattern provides a pre-organized, sterically shielded scaffold that can be functionalized for use in coordination chemistry. Derivatives of this core structure have been employed in the synthesis of tripodal ligands and metal complexes for catalysis and materials science, where the ethyl groups influence metal binding geometry and stability [1][2].

High-Performance Polyester & Polyurethane Monomer

As a sterically hindered diol, this compound can be incorporated into polyesters and polyurethanes to modify chain flexibility, glass transition temperature, and hydrophobicity. The increased rotatable bond count (5) and molar refractivity (67.8 cm³) relative to trimethyl analogs translate to different free volume characteristics in the resulting polymers, which can be exploited to fine-tune material performance.

Application
Selection Property
Validation Focus
Specialty Polymer Cross-linking Agent
Sterically hindered bifunctional core; lipophilicity profile
Cross-linking efficiency and chemical resistance in hydrophobic matrices
Sterically Demanding Ligand & MOF Building Block
Pre-organized, sterically shielded scaffold
Metal binding geometry and complex stability
High-Performance Polyester & Polyurethane Monomer
Conformational flexibility and free volume characteristics
Thermomechanical property tuning (Tg, flexibility)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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